![molecular formula C20H17N3O2S B2497800 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide CAS No. 848752-09-0](/img/structure/B2497800.png)
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes including palladium-catalyzed carbonylation, Wittig reactions, catalytic hydrogenation, hydrolysis, and standard peptide coupling. For instance, N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid was synthesized through a concise seven-step process starting from 4-propionylphenol, indicating a complex and intricate synthesis methodology for compounds of this class (Gangjee et al., 2002).
Molecular Structure Analysis
Crystal structure analysis reveals that compounds in this category often have a folded conformation around the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing this conformation. For example, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides exhibited folded conformations with specific inclinations between the pyrimidine and benzene rings, highlighting the significance of molecular geometry in understanding these compounds' properties (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various biological activities. For instance, the modification of certain groups within the molecule has been shown to influence dihydrofolate reductase (DHFR) inhibition and antitumor activity, as seen in the synthesis and evaluation of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (Gangjee et al., 2002).
Scientific Research Applications
Antimicrobial Activity
Research has shown the effectiveness of similar compounds in combating bacterial and fungal infections. For instance, certain synthesized compounds with a sulfamido moiety have demonstrated antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Nunna et al., 2014).
Corrosion Inhibition
Compounds with an alkylsulfanyl acetamide structure have been synthesized and evaluated as corrosion inhibitors. These studies revealed that such compounds could provide significant protection against corrosion in various environments, indicating their potential utility in materials science and engineering applications (Yıldırım & Cetin, 2008).
Radioligand Imaging for Medical Applications
The radiosynthesis of selective radioligands, including compounds structurally related to 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide, has been explored for imaging translocator proteins (18 kDa) with positron emission tomography (PET). This application is crucial for advancing diagnostic capabilities in neurology and oncology (Dollé et al., 2008).
Antitumor Activity
Structural variations of similar compounds have been investigated for their antifolate and antitumor activities. These studies contribute to the development of new chemotherapeutic agents, highlighting the potential of such compounds in cancer treatment (Gangjee et al., 1995).
Crystal Structure Analysis
Crystal structure analyses of compounds within this chemical family have provided insights into their molecular configurations, facilitating the design of compounds with enhanced biological activities. Such studies are fundamental in drug design and development processes (Subasri et al., 2017).
Future Directions
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-8-15(13(2)9-12)23-17(24)10-26-20-19-18(21-11-22-20)14-5-3-4-6-16(14)25-19/h3-9,11H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUAFTJZDQRWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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